3.75-Fold Greater Potency than the 4,8-Dimethylcoumarin Lead Compound 4ba in the Same Assay
In a cell-based fluorescence assay using Fischer rat thyroid (FRT) cells stably expressing murine slc26a3 and a halide-sensitive YFP, SLC26A3-IN-3 (4az) inhibited slc26a3-mediated chloride/iodide exchange with an IC50 of 0.040 ± 0.003 μM (40 nM), whereas the initial lead compound 4ba (3-bromobenzyl analog) showed an IC50 of 0.15 ± 0.02 μM (150 nM) under identical conditions [1]. This represents a 3.75-fold improvement in potency achieved through substitution of the 3-bromobenzyl group at C7 with a 3-iodobenzyl moiety.
| Evidence Dimension | Inhibition of slc26a3-mediated Cl⁻/I⁻ exchange (IC50) |
|---|---|
| Target Compound Data | 0.040 ± 0.003 μM (40 nM) |
| Comparator Or Baseline | Compound 4ba (3-bromobenzyl-4,8-dimethylcoumarin): 0.15 ± 0.02 μM (150 nM) |
| Quantified Difference | 3.75-fold lower IC50 (i.e., ~3.75-fold more potent) |
| Conditions | FRT cells expressing murine slc26a3; halide-sensitive YFP fluorescence assay; chloride/iodide exchange |
Why This Matters
A 3.75-fold potency gain reduces the compound quantity required per experiment and lowers the risk of off-target effects at higher concentrations, making 4az the preferred choice over 4ba for any SLC26A3 inhibition study.
- [1] Lee S, Cil O, Anderson MO, Verkman AS. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation. J Med Chem. 2019 Sep 3;62(17):8330-8337. doi: 10.1021/acs.jmedchem.9b01192. PMID: 31603379; PMCID: PMC7034394. Table 1; IC50 data for 4az and 4ba. View Source
